molecular formula C7H2BrClFN B8010199 4-Bromo-3-chloro-5-fluorobenzonitrile

4-Bromo-3-chloro-5-fluorobenzonitrile

Cat. No.: B8010199
M. Wt: 234.45 g/mol
InChI Key: GYSVMEBLBGRYCE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-5-fluorobenzonitrile can be synthesized through a multi-step process starting from 3-fluoro-4-aminobenzonitrile. The synthesis involves halogenation reactions where bromine and chlorine are introduced to the benzene ring. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactions under controlled conditions. The process ensures high yield and purity of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluorobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzonitrile involves its interaction with various molecular targets and pathways. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The nitrile group (C≡N) can also engage in coordination with metal ions, affecting the compound’s behavior in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-bromo-3-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSVMEBLBGRYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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